molecular formula C2H6ClInO2 B14350853 Indium chloride methoxide (1/1/2) CAS No. 95734-65-9

Indium chloride methoxide (1/1/2)

Cat. No.: B14350853
CAS No.: 95734-65-9
M. Wt: 212.34 g/mol
InChI Key: URQZMABFPYVXBW-UHFFFAOYSA-M
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Description

Indium chloride methoxide (1/1/2) is a chemical compound that consists of one indium atom, one chlorine atom, and two methoxide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Indium chloride methoxide (1/1/2) can be synthesized through the reaction of indium chloride with methanol in the presence of a base such as sodium methoxide. The reaction typically involves the following steps:

  • Dissolving indium chloride in anhydrous methanol.
  • Adding sodium methoxide to the solution to initiate the reaction.
  • Stirring the mixture under reflux conditions for a specified period.
  • Isolating the product by filtration and purification techniques.

Industrial Production Methods

Industrial production of indium chloride methoxide (1/1/2) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Indium chloride methoxide (1/1/2) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state indium compounds.

    Reduction: It can be reduced to form lower oxidation state indium compounds.

    Substitution: The methoxide groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

  • Oxidation may yield indium oxide or indium hydroxide.
  • Reduction may produce indium metal or lower oxidation state indium compounds.
  • Substitution reactions can result in various indium-containing organic or inorganic compounds.

Scientific Research Applications

Indium chloride methoxide (1/1/2) has a wide range of scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of other indium compounds and as a catalyst in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Indium chloride methoxide (1/1/2) is explored for its use in radiopharmaceuticals for diagnostic imaging and targeted radiotherapy.

    Industry: It is used in the production of indium-containing materials for electronics, optics, and other advanced technologies.

Mechanism of Action

The mechanism of action of indium chloride methoxide (1/1/2) involves its interaction with molecular targets and pathways in various applications. For example:

    Catalysis: The compound acts as a Lewis acid catalyst, facilitating the formation of reactive intermediates in organic reactions.

    Biological Activity: It may interact with cellular components, leading to disruption of cellular processes and induction of cell death in microbial or cancer cells.

    Radiopharmaceuticals: The compound can be labeled with radioactive isotopes, allowing it to target specific tissues or cells for imaging or therapeutic purposes.

Comparison with Similar Compounds

Indium chloride methoxide (1/1/2) can be compared with other similar compounds, such as:

    Indium chloride: A simpler compound with only indium and chlorine atoms, used in similar applications but with different reactivity.

    Indium methoxide: Contains only indium and methoxide groups, with distinct properties and uses.

    Indium acetate: Another indium compound with acetate groups, used in various chemical and industrial applications.

The uniqueness of indium chloride methoxide (1/1/2) lies in its combination of chlorine and methoxide groups, which confer specific reactivity and versatility in different applications.

Properties

CAS No.

95734-65-9

Molecular Formula

C2H6ClInO2

Molecular Weight

212.34 g/mol

IUPAC Name

chloro(dimethoxy)indigane

InChI

InChI=1S/2CH3O.ClH.In/c2*1-2;;/h2*1H3;1H;/q2*-1;;+3/p-1

InChI Key

URQZMABFPYVXBW-UHFFFAOYSA-M

Canonical SMILES

CO[In](OC)Cl

Origin of Product

United States

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